2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid
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Overview
Description
2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms, and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid typically involves the following steps:
Bromination: The starting material, 2-fluorophenylacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the amino group at the alpha position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NaOR, NaSR), solvents (e.g., water, alcohols), and catalysts (e.g., phase transfer catalysts).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetic acid), and temperature control.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF), and inert atmosphere (e.g., nitrogen or argon).
Major Products
Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid
- 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid
- 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid
Uniqueness
2-Amino-2-(2-bromo-6-fluorophenyl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both halogen atoms can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
VWVQGWYXNKGYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)F |
Origin of Product |
United States |
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